9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 373618-42-9
VCID: VC4756385
InChI: InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3
SMILES: CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC
Molecular Formula: C22H24BrN3O2
Molecular Weight: 442.357

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

CAS No.: 373618-42-9

Cat. No.: VC4756385

Molecular Formula: C22H24BrN3O2

Molecular Weight: 442.357

* For research use only. Not for human or veterinary use.

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline - 373618-42-9

Specification

CAS No. 373618-42-9
Molecular Formula C22H24BrN3O2
Molecular Weight 442.357
IUPAC Name 9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3
Standard InChI Key RZCXPALOFDSNMR-UHFFFAOYSA-N
SMILES CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC

Introduction

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound belonging to the indoloquinoxaline family. This class of compounds is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. The specific compound features a bromine atom at the 9-position, diethoxy groups at the 2 and 3 positions, and an isobutyl substituent at the 6 position, contributing to its unique chemical properties and potential applications.

Synthesis

The synthesis of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline generally follows a multi-step process involving starting materials such as isatin and o-phenylenediamine. The reaction conditions are critical for optimizing yield and purity, with parameters including temperature control during reflux, choice of solvent, and duration of reaction time. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and confirm product identity.

Biological Activities

This compound is known for its potential anticancer properties, primarily through its ability to intercalate into DNA strands, disrupting normal DNA replication processes. Biochemical studies suggest that it exhibits cytotoxic effects against various human cancer cell lines by interfering with cellular replication mechanisms.

Potential Applications

Given its unique structure and biological activities, 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline has potential applications in medicinal chemistry. It serves as a lead compound for developing new therapeutic agents targeting cancer cells through mechanisms involving DNA interaction. Additionally, its structure allows for further derivatization to explore enhanced biological activities or improved pharmacokinetic profiles.

Comparison with Similar Compounds

Other compounds in the indoloquinoxaline family, such as 9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline, share similar structural features but differ in their substituents. These differences can lead to distinct biological properties and reactivity profiles.

Comparison Table:

CompoundSubstituentsMolecular Weight (g/mol)
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxalineBromine at 9, diethoxy at 2 and 3, isobutyl at 6388.25
9-Bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxalineBromine at 9, diethoxy at 2 and 3, 3-methylbutyl at 6368.28
9-Bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxalineBromine at 9, dipropoxy at 2 and 3, ethyl at 6442.3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator